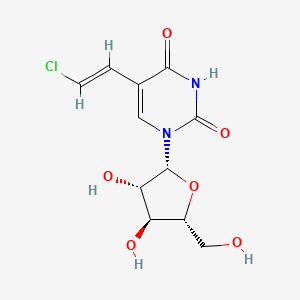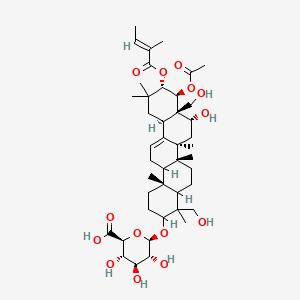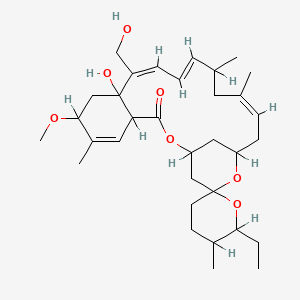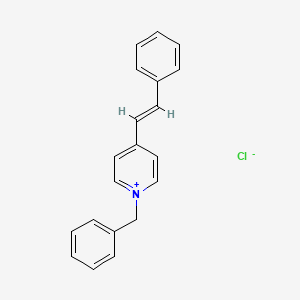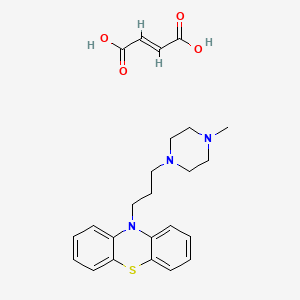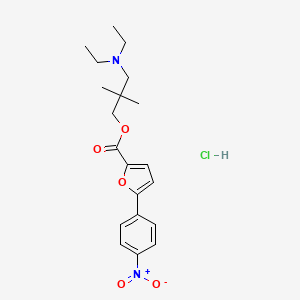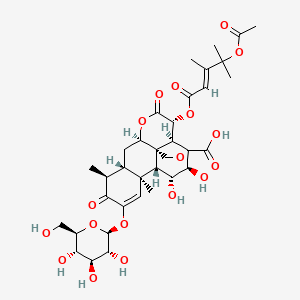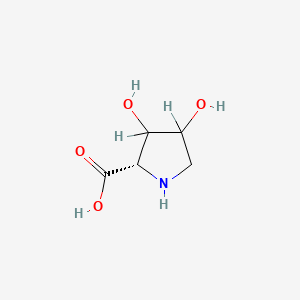
Polonium-203
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polonium-203 atom is the radioactive isotope of polonium with relative atomic mass 202.981413 and half-life of 36.7 min.
Aplicaciones Científicas De Investigación
Isotope Production and Fission Research
Polonium-203 is produced in nuclear reactions and plays a significant role in fission research. Beyec, Lefort, and Peter (1966) investigated the production of polonium isotopes, including Polonium-203, during the bombardment of bismuth with protons. They studied the cross sections of isotopes with mass numbers 197 to 203 and found a competition fission evaporation occurring during the de-excitation process, allowing for deducing the fission width for de-excitation of polonium nuclei from mass 198 to 210 (Beyec, Lefort, & Peter, 1966).
Nuclear Structure and Electromagnetic Moments
The electromagnetic moments of odd-mass polonium isotopes, including Polonium-203, have been a subject of research to understand nuclear structure. Seliverstov et al. (2014) measured hyperfine splitting parameters for neutron-deficient odd-mass polonium isotopes and deduced their magnetic dipole and electric quadrupole moments. This work has implications for understanding the nuclear structure near the closed proton shell at Z=82 and the neutron mid-shell at N=104 (Seliverstov et al., 2014).
Industrial and Environmental Concerns
Polonium-203's radiotoxicity and volatilization at low temperatures make it a concern in industrial and environmental contexts. Ansoborlo (2014) discusses the production methods of Polonium-210, a close relative of Polonium-203, highlighting its toxic properties and difficulty in handling due to its tendency to form colloids and complex chemical behavior (Ansoborlo, 2014).
Radiation Safety and Health Impacts
Understanding the health impacts of exposure to polonium isotopes, including Polonium-203, is critical. Boice et al. (1978) examined cancer mortality among workers at a facility where Polonium-210, related to Polonium-203, was used. They studied dose-response relationships for specific organs and tissues, offering insights into the long-term health impacts of polonium exposure (Boice et al., 1978).
Fundamental Properties and Spectroscopy
Research into the fundamental properties of polonium isotopes like Polonium-203 involves spectroscopic studies. Fink et al. (2019) conducted resonance ionization spectroscopy on Polonium-208, demonstrating the approach’s utility in studying the properties of polonium isotopes. These studies enhance our understanding of polonium's most fundamental properties (Fink et al., 2019).
Propiedades
Número CAS |
16729-74-1 |
|---|---|
Nombre del producto |
Polonium-203 |
Fórmula molecular |
Po |
Peso molecular |
202.98142 g/mol |
Nombre IUPAC |
polonium-203 |
InChI |
InChI=1S/Po/i1-6 |
Clave InChI |
HZEBHPIOVYHPMT-VENIDDJXSA-N |
SMILES isomérico |
[203Po] |
SMILES |
[Po] |
SMILES canónico |
[Po] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



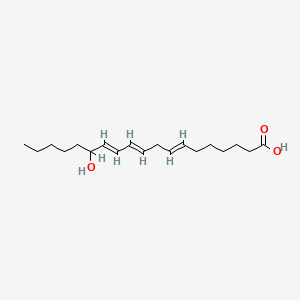
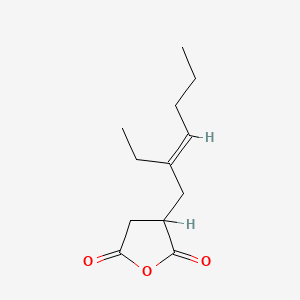
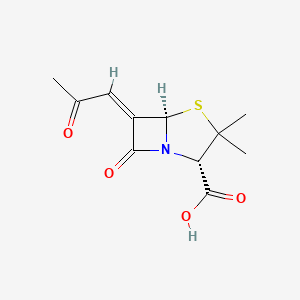
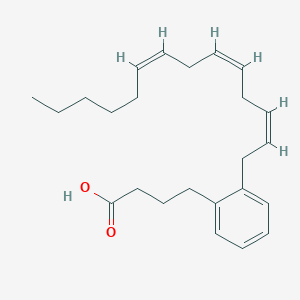
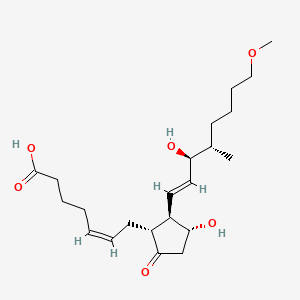
![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1236379.png)
